molecular formula C7H10N2O2 B071293 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid CAS No. 180741-46-2

3-(5-methyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B071293
CAS No.: 180741-46-2
M. Wt: 154.17 g/mol
InChI Key: AVWPEIKOPXXROD-UHFFFAOYSA-N
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Description

3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid is an organic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a propanoic acid moiety at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.

    Methylation: The pyrazole ring is then methylated at the 5-position using methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Propanoic Acid Group: The final step involves the alkylation of the pyrazole nitrogen with a suitable halide, such as 3-bromopropanoic acid, under basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, forming carboxylic acids or ketones.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: this compound can be oxidized to 3-(5-carboxy-1H-pyrazol-1-yl)propanoic acid.

    Reduction: Reduction yields 3-(5-methyl-1H-pyrazol-1-yl)propanol.

    Substitution: Various substituted pyrazoles depending on the electrophile used.

Chemistry:

    Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.

    Catalysis: Acts as a ligand in coordination chemistry for the development of new catalysts.

Biology:

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to natural substrates.

    Biomarker Development: Used in the development of labeled compounds for tracing metabolic pathways.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the design of new therapeutic agents.

    Diagnostic Tools: Utilized in the synthesis of diagnostic agents for imaging and disease detection.

Industry:

    Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

    Agriculture: Explored as a component in agrochemicals for pest control.

Mechanism of Action

The mechanism by which 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid exerts its effects depends on its application:

    Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

    Ligand Activity: As a ligand, it can coordinate with metal ions, forming complexes that catalyze specific reactions.

Molecular Targets and Pathways:

    Enzymes: Targets include various hydrolases and oxidoreductases.

    Receptors: May interact with G-protein coupled receptors or ion channels in biological systems.

Comparison with Similar Compounds

    3-(5-Methyl-1H-pyrazol-3-yl)propanoic acid: Differing in the position of the propanoic acid group.

    3-(5-Ethyl-1H-pyrazol-1-yl)propanoic acid: Featuring an ethyl group instead of a methyl group.

Uniqueness:

    Structural Specificity: The specific positioning of the methyl and propanoic acid groups in 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid imparts unique reactivity and binding properties.

    Functional Versatility: The compound’s ability to undergo various chemical reactions and form complexes with metals makes it a versatile tool in research and industry.

Properties

IUPAC Name

3-(5-methylpyrazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-6-2-4-8-9(6)5-3-7(10)11/h2,4H,3,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWPEIKOPXXROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NN1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355675
Record name 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24801875
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

180741-46-2
Record name 5-Methyl-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180741-46-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Methyl-1H-pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methyl-1H-pyrazol-1-yl)propanoic acid
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